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molecular formula C10H14 B1681246 Tert-butylbenzene CAS No. 98-06-6

Tert-butylbenzene

Cat. No. B1681246
M. Wt: 134.22 g/mol
InChI Key: YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Patent
US08642583B2

Procedure details

To a solution of tert-butyl benzene (1.0 g, 7.5 mmol) and 3-chloropropionyl chloride (0.7 mL, 7.5 mmoL) in CH2Cl2 (20 mL) was added dropwise to a suspension of AlCl3 (1.1 g, 8.2 mmol) in CH2Cl2 (10 mL) at 0° C. The reaction was allowed to warm to rt. After 15 h, the reaction was quenched with H2O (10 mL) and extracted with CH2Cl2 (2×20 mL). The organic layers were combined and dried to give the title compound that was used without further purification (1.3 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl:11][CH2:12][CH2:13][C:14](Cl)=[O:15].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:14](=[O:15])[CH2:13][CH2:12][Cl:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
1.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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